

3-Bromo-7-nitroindazole crystallographic analysis NOS binding

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Compound Focus: 3-Bromo-7-Nitroindazole

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Binding Mode and Structural Mechanism

The table below summarizes the key structural insights from crystallographic studies on **3-Bromo-7-nitroindazole** (also referred to as 3-Br-7-nitroindazole or 7-NIBr) and its binding to NOS.

Feature	Description
General Binding Mode	Binds parallel to the heme group, forming pi-stacking interactions [1] [2].
Key Conformational Change	Induces a shift in a key glutamate residue (Glu371) [3] [2].
Impact of Conformational Change	Disrupts the tetrahydrobiopterin (H4B) cofactor-heme interaction , a critical step for enzyme activity [3].
Primary Binding Site	Primarily occupies the substrate-binding site (where L-arginine normally binds) [3].
Alternative Binding	Can also bind to the pterin cofactor site under certain conditions [3].

Feature	Description
Relevant Crystal Structures	PDB Entries: 1M9T (iNOS) [4], 1M9R (eNOS) [5]

This novel mechanism distinguishes it from substrate analogs and explains its potency [3].

Inhibitory Potency and Selectivity

3-Bromo-7-nitroindazole is recognized as a potent inhibitor, particularly of the **neuronal NOS (nNOS)** isoform [6] [7]. The following table presents available quantitative data on its inhibitory activity.

Assay / Context	Reported Activity (IC ₅₀ or K _i)	Notes
Rat cerebellar NOS (predominantly nNOS)	More potent than 7-nitroindazole (7-NI) [7]	Exact IC ₅₀ values from primary literature not in search results.
Mouse RAW 264.7 cells (iNOS context)	IC ₅₀ = 80 μM [6]	Measured by inhibition of nitrite accumulation.
General nNOS inhibition	Potent, selective inhibitor [6]	Described as a tool for researching neurological diseases.

The search results indicate that **planarity of the inhibitor molecule** is a key factor for high-affinity binding, with non-planar analogs being weaker inhibitors [2].

Experimental Protocols for Crystallographic Analysis

The foundational data comes from experiments where the catalytic oxygenase domains of NOS (from mouse or human) were co-crystallized with the inhibitor.

- **Protein Preparation:** The catalytic heme domain (oxygenase domain) of inducible NOS (iNOS) or endothelial NOS (eNOS) was expressed in *E. coli* and purified [4] [5].

- **Crystallization:** The NOS oxygenase domains were **co-crystallized** with **3-Bromo-7-nitroindazole** and other nitroindazoles. The structures were solved using **X-ray diffraction** and **molecular replacement** methods [4] [5] [2].
- **Data Collection & Resolution:** The deposited structure for iNOS (PDB 1M9T) was determined at a resolution of **2.40 Å** [4], while the eNOS structure (PDB 1M9R) was determined at **2.56 Å** [5].
- **Computational Validation:** These experimental structures have been used to validate computational docking methods, confirming the observed binding pose and conformational changes [8] [2].

Comparative Analysis with Other Inhibitors

3-Bromo-7-nitroindazole is part of a broader family of nitroindazole-based NOS inhibitors. The table below compares it with other related compounds.

Inhibitor	Key Features & Comparison
7-Nitroindazole (7-NI)	A well-known parent compound; 3-Bromo-7-nitroindazole is described as more potent than 7-NI [1] [7].
4-Nitroindazole (4-NI)	Also a potent nNOS inhibitor ($IC_{50} = 3.1 \mu M$), but binds differently. Studies suggest the NH function at position 2 of the indazole ring is crucial for 4-NI, unlike 7-substituted derivatives [1].
5- and 6-Nitroindazole	These isomers were also co-crystallized with NOS but were found to be weaker inhibitors compared to the 7-nitro derivative [2].
Chlorzoxazone	A structurally different inhibitor; crystallographic studies show it induces a similar conformational change in Glu371 as the nitroindazoles do [2].

Research Applications and Implications

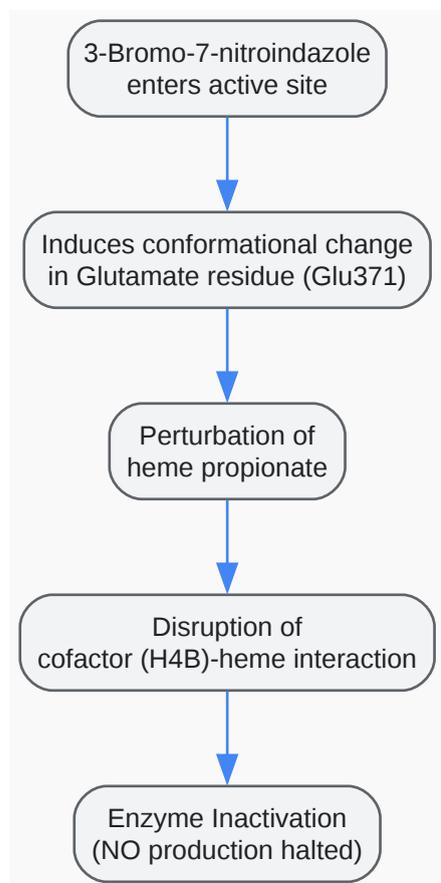
Understanding the precise binding mode of **3-Bromo-7-nitroindazole** has significant implications for drug design.

- **Selectivity Challenge:** The active sites of the three NOS isoforms are highly conserved, making selective inhibition a major challenge [2]. The induced conformational change and subtle differences

in the pterin cofactor site or heme propionate environment between isoforms offer potential avenues for designing more selective drugs [1] [2].

- **In Vivo Research Tool:** This compound is widely used in animal studies to investigate the role of nNOS in conditions like **stroke, Parkinson's disease, diabetes, and depression** [3] [6].

To help visualize the key concepts of its mechanism of action, the following diagram outlines the process.



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